2-((1H-indol-3-yl)thio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
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Overview
Description
2-((1H-indol-3-yl)thio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features an indole ring, a thiazepane ring, and a thioether linkage
Scientific Research Applications
2-((1H-indol-3-yl)thio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-indol-3-yl)thio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Ring: Starting from aniline derivatives, the indole ring can be synthesized via Fischer indole synthesis.
Thiazepane Ring Formation: The thiazepane ring can be constructed through cyclization reactions involving appropriate thioamide and haloalkane precursors.
Thioether Linkage Formation: The final step involves the coupling of the indole and thiazepane intermediates through a thioether linkage, often using reagents like thiols and alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((1H-indol-3-yl)thio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro-indole, halo-indole derivatives.
Mechanism of Action
The mechanism of action of 2-((1H-indol-3-yl)thio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-indol-3-yl)thio)-1-(4-phenyl-1,4-thiazepan-4-yl)ethanone
- 2-((1H-indol-3-yl)thio)-1-(7-(m-tolyl)-1,4-thiazepan-4-yl)ethanone
Uniqueness
2-((1H-indol-3-yl)thio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is unique due to the presence of the o-tolyl group on the thiazepane ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS2/c1-16-6-2-3-7-17(16)20-10-11-24(12-13-26-20)22(25)15-27-21-14-23-19-9-5-4-8-18(19)21/h2-9,14,20,23H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWLGDIHIOUHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CSC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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